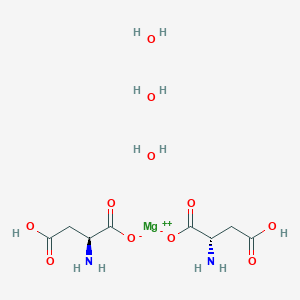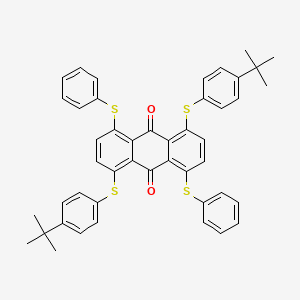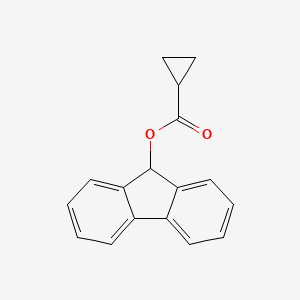
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is a coordination compound that features magnesium as its central metal ion. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate typically involves the reaction of magnesium salts with the corresponding amino acid in an aqueous medium. One common method is to dissolve magnesium chloride in water and then add the amino acid, such as L-serine, under controlled pH conditions. The reaction mixture is then allowed to crystallize, forming the desired trihydrate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where magnesium salts and amino acids are mixed in reactors. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final trihydrate form.
化学反応の分析
Types of Reactions
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: Ligand exchange reactions can occur where the amino acid ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other amino acids under controlled pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new coordination compounds with different ligands.
科学的研究の応用
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Studied for its role in enzyme activation and as a model compound for understanding magnesium’s biological functions.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium deficiency.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate involves its ability to coordinate with various biomolecules, influencing their structure and function. The magnesium ion can interact with enzymes, altering their activity and stability. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, facilitating their biological effects.
類似化合物との比較
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is unique due to its specific ligand structure, which provides distinct coordination chemistry and biological activity compared to other magnesium compounds. Its ability to form stable trihydrate crystals and its versatile reactivity make it a valuable compound for various applications.
特性
分子式 |
C8H18MgN2O11 |
|---|---|
分子量 |
342.54 g/mol |
IUPAC名 |
magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;trihydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.3H2O/c2*5-2(4(8)9)1-3(6)7;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;3*1H2/q;;+2;;;/p-2/t2*2-;;;;/m00..../s1 |
InChIキー |
FHFOXGRULWIPHD-UBMJGTQTSA-L |
異性体SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)



![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)


![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
